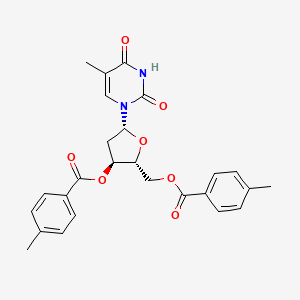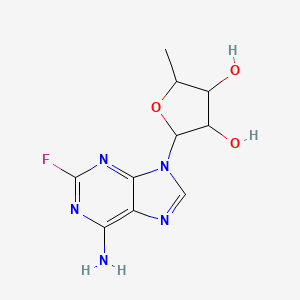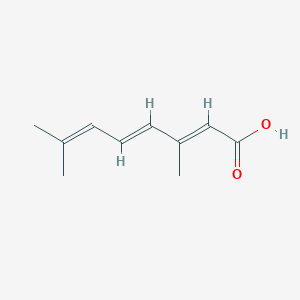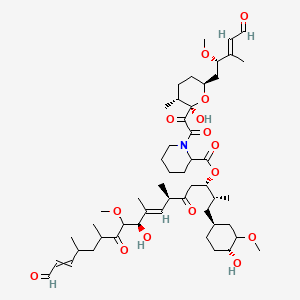
Rapamycin Dialdehyde (Technical Grade)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rapamycin Dialdehyde (Technical Grade) is a derivative of rapamycin, a macrolide compound produced by the bacterium Streptomyces hygroscopicus. Rapamycin is well-known for its immunosuppressive properties and has been widely used in organ transplantation and cancer therapy. Rapamycin Dialdehyde retains many of the biological activities of rapamycin and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rapamycin Dialdehyde involves several steps, starting from rapamycin. The process typically includes oxidation reactions to introduce the aldehyde functional groups. The reaction conditions often involve the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled temperatures and solvent conditions.
Industrial Production Methods
Industrial production of Rapamycin Dialdehyde follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are stringent to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Rapamycin Dialdehyde undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes.
Reduction: Reduction of aldehyde groups to alcohols.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various organometallic reagents and catalysts.
Major Products
Wissenschaftliche Forschungsanwendungen
Rapamycin Dialdehyde is used in a wide range of scientific research applications, including:
Chemistry: As a starting material for the synthesis of novel compounds.
Biology: Studying cellular processes and signaling pathways.
Medicine: Investigating potential therapeutic applications, including cancer treatment and immunosuppression.
Industry: Used in the development of new drugs and biotechnological applications.
Wirkmechanismus
Rapamycin Dialdehyde exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway. It binds to the intracellular receptor FK506-binding protein 12 (FKBP12), forming a complex that interacts with the mTOR complex 1 (mTORC1). This interaction inhibits mTORC1 activity, leading to the suppression of cell growth, proliferation, and survival pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rapamycin: The parent compound with similar biological activities.
Everolimus: A derivative of rapamycin with enhanced bioavailability.
Temsirolimus: Another rapamycin derivative used in cancer therapy.
Uniqueness
Rapamycin Dialdehyde is unique due to its specific aldehyde functional groups, which allow for further chemical modifications and the development of novel derivatives. Its ability to inhibit the mTOR pathway makes it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C51H79NO15 |
|---|---|
Molekulargewicht |
946.2 g/mol |
IUPAC-Name |
[(2R,3S,6R,7E,9R)-9-hydroxy-1-[(1S,4R)-4-hydroxy-3-methoxycyclohexyl]-10-methoxy-2,6,8,12,14-pentamethyl-5,11,17-trioxoheptadeca-7,15-dien-3-yl] 1-[2-[(2R,3R,6S)-2-hydroxy-6-[(E,2S)-2-methoxy-3-methyl-5-oxopent-3-enyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C51H79NO15/c1-30(14-13-22-53)24-34(5)45(57)47(65-10)46(58)35(6)25-32(3)41(56)29-43(33(4)26-37-17-19-40(55)44(27-37)64-9)66-50(61)39-15-11-12-21-52(39)49(60)48(59)51(62)36(7)16-18-38(67-51)28-42(63-8)31(2)20-23-54/h13-14,20,22-23,25,30,32-34,36-40,42-44,46-47,55,58,62H,11-12,15-19,21,24,26-29H2,1-10H3/b14-13?,31-20+,35-25+/t30?,32-,33-,34?,36-,37+,38+,39?,40-,42+,43+,44?,46-,47?,51-/m1/s1 |
InChI-Schlüssel |
SQLZDXFTEMMIKN-AWJNUSKDSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCCC2C(=O)O[C@@H](CC(=O)[C@H](C)/C=C(\C)/[C@H](C(C(=O)C(C)CC(C)C=CC=O)OC)O)[C@H](C)C[C@@H]3CC[C@H](C(C3)OC)O)O)C[C@@H](/C(=C/C=O)/C)OC |
Kanonische SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)OC(CC(=O)C(C)C=C(C)C(C(C(=O)C(C)CC(C)C=CC=O)OC)O)C(C)CC3CCC(C(C3)OC)O)O)CC(C(=CC=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


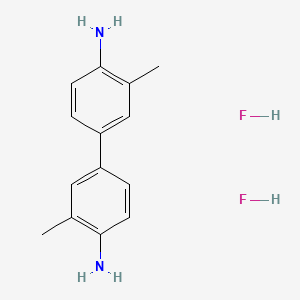




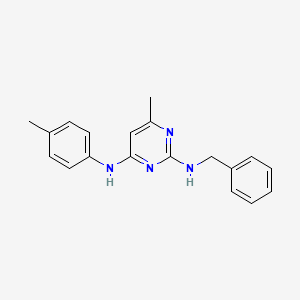
![(S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B13417181.png)
![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)

